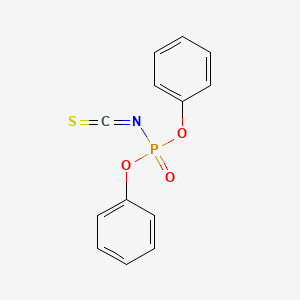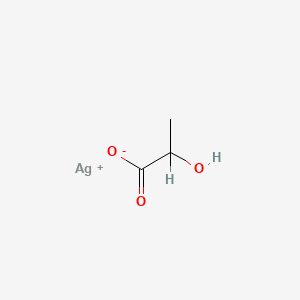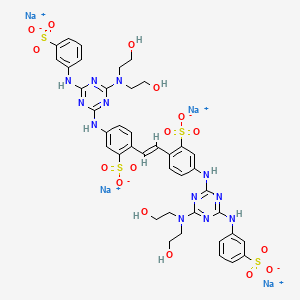
meso-Tetraphenylporphyrin-Ag(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meso-Tetraphenylporphyrin-Ag(II) is a porphyrin-based compound with the molecular formula C44H28AgN4-2 . It is of interest in molecular electronics and supramolecular building blocks . Porphyrins are often used to construct structures in supramolecular chemistry .
Synthesis Analysis
Traditional syntheses of the free-base meso-tetraphenylporphyrin (H2TPP) and its metallated derivatives can be energy-intensive, use hazardous solvents, and generate appreciable amounts of waste . To align with the principles of green chemistry, a microwave-assisted, microscale synthesis of H2TPP has been optimized . Alternative routes toward the metallation of H2TPP, including solvent-substituted reflux and mechanochemical syntheses, have also been developed for the undergraduate teaching laboratory .Molecular Structure Analysis
The molecular weight of meso-Tetraphenylporphyrin-Ag(II) is 720.6 g/mol . The compound has a formal charge of -2 and a complexity of 1330 . The InChI string and Canonical SMILES provide detailed information about its structure .Chemical Reactions Analysis
The syntheses and reactions of porphyrins, such as meso-tetraphenylporphyrin, are prevalent in undergraduate chemistry teaching laboratories worldwide . The metallation of H2TPP to MTPP (M=metal ion) is especially useful in inorganic teaching laboratories for discussing changes in electronic structure, coordination chemistry, bioinorganic chemistry, catalysis, and more .Physical And Chemical Properties Analysis
Meso-Tetraphenylporphyrin-Ag(II) has a molecular weight of 720.6 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds . The exact mass and monoisotopic mass are both 719.13649 g/mol . The topological polar surface area is 26.7 Ų .科学的研究の応用
Photodynamic Therapy
meso-Tetraphenylporphyrin-Ag(II): compounds are known for their role in photodynamic therapy (PDT) . PDT is a treatment that uses photosensitizing agents, alongside light, to produce reactive oxygen species that can kill cancer cells, bacteria, and other pathogens. The ability of these compounds to generate singlet oxygen upon irradiation makes them valuable in this medical application.
Catalysis
These porphyrin compounds serve as catalysts due to their unique photophysical properties . They can catalyze various chemical reactions, including oxidation and reduction processes, which are essential in synthetic chemistry and industrial applications.
Sensing and Detection
meso-Tetraphenylporphyrin-Ag(II): derivatives are utilized as sensors due to their ability to bind selectively to specific molecules . This property is exploited in the detection of gases, ions, and organic compounds, making them crucial in environmental monitoring and diagnostics.
Dye-Sensitized Solar Cells
The photovoltaic properties of meso-Tetraphenylporphyrin-Ag(II) make them suitable for use in dye-sensitized solar cells (DSSCs) . These cells mimic photosynthesis and convert light energy into electrical energy, offering a promising alternative to traditional silicon-based solar cells.
Molecular Electronics
In the field of molecular electronics, meso-Tetraphenylporphyrin-Ag(II) is used as a building block for constructing molecular circuits . Its stable structure and electrical properties allow for the creation of components like switches, diodes, and transistors at a molecular level.
Supramolecular Chemistry
These compounds are integral in supramolecular chemistry, where they act as supramolecular building blocks . They can form complex structures with other molecules, which is fundamental in the development of new materials and nanotechnology.
Safety and Hazards
Meso-Tetraphenylporphyrin-Ag(II) can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are advised .
将来の方向性
The synthesis of meso-tetraphenylporphyrin and its metallated derivatives has been optimized to align with the principles of green chemistry . This includes a microwave-assisted, microscale synthesis of H2TPP and alternative routes toward its metallation . These developments hold promise for the future of mechanochemical synthetic protocols for porphyrins and related classes of compounds .
特性
IUPAC Name |
silver;5,10,15,20-tetraphenylporphyrin-22,24-diide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4.Ag/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBNONXXAQLKNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ag] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28AgN4-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
meso-Tetraphenylporphyrin-Ag(II) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid](/img/structure/B1143896.png)

